molecular formula C5H7NO B573669 3-Methyloxetane-3-carbonitrile CAS No. 170128-14-0

3-Methyloxetane-3-carbonitrile

Cat. No. B573669
CAS RN: 170128-14-0
M. Wt: 97.117
InChI Key: JHLDEOHYZQLQRJ-UHFFFAOYSA-N
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Description

3-Methyloxetane-3-carbonitrile (CAS Number: 170128-14-0) is a chemical compound with the IUPAC name 3-methyl-3-oxetanecarbonitrile . It has a molecular weight of 97.12 g/mol and the following InChI code: 1S/C5H7NO/c1-5(2-6)3-7-4-5/h3-4H2,1H3 . This compound is typically stored at a temperature of -10°C .


Physical And Chemical Properties Analysis

  • Safety Information : The compound is labeled with hazard statements such as H227, H302, H312, H315, H318, H332, and H335 . Safety precautions include handling with care, avoiding inhalation, and using appropriate protective measures .

Scientific Research Applications

Organic Synthesis and Medicinal Chemistry

3-Methyloxetane-3-carbonitrile serves as a valuable building block in organic synthesis. Researchers use it to create more complex molecules, especially in the development of pharmaceuticals. Its unique three-membered oxetane ring structure can be modified to introduce specific functional groups, enhancing drug potency, bioavailability, and stability .

Ring Expansion Reactions

The oxetane ring in 3-methyloxetane-3-carbonitrile can undergo ring expansion reactions. These transformations allow chemists to access larger ring systems, which are essential for designing novel compounds. By manipulating the nitrile group, researchers can generate diverse heterocyclic structures with potential biological activity .

Polymer Chemistry

Oxetanes find applications in polymer science due to their reactivity and ability to form stable cyclic structures. Researchers have explored 3-methyloxetane-3-carbonitrile as a monomer for ring-opening polymerization. The resulting polymers exhibit unique properties, such as high thermal stability and resistance to degradation .

Materials Science

The incorporation of oxetane-containing units into materials can lead to improved properties. Scientists have investigated 3-methyloxetane-3-carbonitrile derivatives as components in adhesives, coatings, and sealants. These materials benefit from the oxetane ring’s strain energy, which contributes to enhanced performance .

Fluorescent Probes and Sensors

Researchers have functionalized 3-methyloxetane-3-carbonitrile to create fluorescent probes and sensors. By attaching specific fluorophores or recognition elements, these compounds can selectively detect analytes (such as metal ions or biomolecules) in biological or environmental samples. The oxetane scaffold provides a stable and rigid framework for such applications .

Photochemistry and Photophysics

The strained oxetane ring in 3-methyloxetane-3-carbonitrile exhibits interesting photochemical behavior. Researchers have explored its photoisomerization properties and used it as a model system to study excited-state dynamics. Understanding these processes contributes to the development of light-responsive materials and photonic devices .

properties

IUPAC Name

3-methyloxetane-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NO/c1-5(2-6)3-7-4-5/h3-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHLDEOHYZQLQRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

97.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyloxetane-3-carbonitrile

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